Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate
Description
Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate (CAS: 2052306-04-2) is a polyether-containing ester with the molecular formula C₁₆H₃₂O₆ and a molecular weight of 320.42 g/mol . Its structure features a tert-butyl ester group linked to an acetate moiety, which is further connected to a branched chain of propoxy and butoxy ethers terminated by a hydroxypropoxy group. This compound is strictly designated for research applications, particularly in chemical synthesis and pharmaceutical intermediates, and requires storage at 2–8°C in sealed conditions to prevent hydrolysis .
Properties
IUPAC Name |
tert-butyl 2-[3-[4-(3-hydroxypropoxy)butoxy]propoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-7-12-20-10-5-4-9-19-11-6-8-17/h17H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKHSGRQPJLGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Ether Formation
The core structure is assembled through stepwise etherification. For example, 3-hydroxypropoxybutanol reacts with bromoacetate derivatives under basic conditions to form the intermediate 3-(4-(3-hydroxypropoxy)butoxy)propanol. This step employs solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) with sodium hydride (NaH) as a base.
Key Reaction Conditions
Esterification with Tert-Butyl Groups
The tert-butyl ester is introduced via acid-catalyzed esterification. A common method involves reacting the carboxylic acid intermediate with tert-butyl acetate in the presence of perchloric acid.
This step achieves yields of 70–87% after purification by flash chromatography.
Optimization of Synthetic Parameters
Solvent Selection
Polar aprotic solvents enhance nucleophilicity in ether-forming steps, while halogenated solvents improve esterification efficiency:
Catalysts and Bases
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NaH : Optimal for deprotonating hydroxyl groups in ether synthesis.
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DCC (N,N'-Dicyclohexylcarbodiimide) : Facilitates ester coupling with 1.2 equivalents, yielding 75–80% product.
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DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 30% compared to uncatalyzed reactions.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane gradients) resolves intermediates with >95% purity. For example, tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate is isolated as a white solid using a 3:1 hexane/ethyl acetate eluent.
Spectroscopic Validation
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H NMR : Peaks at δ 3.66 ppm (m, -OCH) and δ 1.44 ppm (s, tert-butyl) confirm structural integrity.
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LC-MS : Molecular ion [M+H] at m/z 320.42 aligns with the theoretical mass.
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group impedes reaction kinetics during esterification. Solutions include:
Hydroxyl Group Protection
Benzyl or tert-butyldimethylsilyl (TBS) groups prevent undesired side reactions. For instance, benzyl carbonochloridate protects amines during piperazine synthesis.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A patented method (WO2020144093A1) details a scalable route using aliphatic hydrocarbons and reduced reaction times (1–5 hours). This approach achieves 85% yield at 10-mmol scales.
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| tert-Butyl acetate | 120 | 35 |
| DCC | 450 | 28 |
| Silica gel | 80 | 15 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate can undergo oxidation reactions, particularly at the hydroxypropoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols from the ester group.
Substitution: Formation of new ether or ester derivatives.
Scientific Research Applications
Chemical Research Applications
Synthesis Intermediate
Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate serves as an important intermediate in organic synthesis. It is particularly valuable for the preparation of complex molecules and as a protecting group for alcohols during chemical reactions. The compound's steric hindrance due to the tert-butyl group enhances its stability and reactivity in synthetic pathways.
Reactions
The compound undergoes several chemical reactions, including:
- Oxidation : Hydroxyl groups can be oxidized to carbonyls using agents like pyridinium chlorochromate.
- Reduction : Ester groups can be reduced to alcohols with lithium aluminum hydride.
- Substitution : Hydroxyl groups may be replaced with other functional groups through appropriate reagents.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Pyridinium chlorochromate | Dichloromethane |
| Reduction | Lithium aluminum hydride | Tetrahydrofuran |
| Substitution | Various halides or tosylates | Basic conditions |
Biological Research Applications
In biological research, this compound is utilized to investigate the effects of steric hindrance on enzyme activity and protein interactions. Its bulky structure allows researchers to model how similar bulky groups influence biological systems, thereby enhancing the understanding of molecular interactions within enzymes and receptors.
Medical Applications
While not directly used as a pharmaceutical agent, this compound plays a crucial role in synthesizing pharmaceutical intermediates. It aids in developing new therapeutic agents by providing a stable and reactive intermediate necessary for complex drug synthesis.
Industrial Applications
In industrial settings, this compound is employed in the production of polymers and resins. It functions as a cross-linking agent and stabilizer in various polymerization processes, contributing to the development of materials with enhanced properties such as durability and resistance to degradation.
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound as an intermediate in synthesizing a novel class of poly(alkyl-L-homocysteine)s. These compounds exhibited unique properties relevant to biomedical applications, showcasing the compound's utility in advancing polymer chemistry .
Case Study 2: Steric Hindrance Effects
Research investigating enzyme kinetics utilized this compound to assess how steric hindrance affects substrate binding and catalysis rates. Results indicated that introducing bulky groups significantly altered enzyme specificity and activity, providing insights into enzyme design .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its ester and ether groups can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Structure : Tert-butyl ester + acetate + three ether linkages (propoxy, butoxy, hydroxypropoxy).
- Key Features : High oxygen content due to ether and ester groups; terminal hydroxyl group enhances hydrophilicity.
Compound 1 : Tert-butyl 2-(3-hydroxypropoxy)acetate (CAS: 930294-38-5)
Compound 2 : Tert-butyl 2-(3-bromophenoxy)acetate (CAS: 277331-38-1)
- Molecular Formula : C₁₂H₁₅BrO₃ (MW: 287.15 g/mol) .
- Structure : Brominated aromatic ring linked to acetate and tert-butyl ester.
- Key Differences : Aromatic bromine introduces lipophilicity and reactivity (e.g., Suzuki coupling), contrasting with the aliphatic ethers in the target compound .
Physicochemical Properties
Biological Activity
Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate, with the chemical formula C16H32O6 and CAS number 2052306-04-2, is a compound that has garnered interest in various biological research contexts. This article aims to provide a comprehensive analysis of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Weight : 320.43 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily associated with its potential neuroprotective effects. Preliminary studies suggest that it may influence pathways related to neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound exhibits properties that could modulate amyloid-beta peptide aggregation, which is a hallmark of AD pathology.
In Vitro Studies
In vitro studies have indicated that this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, when astrocytes were treated with amyloid-beta 1-42 (Aβ1-42), significant cell death was observed. However, the introduction of this compound resulted in improved cell viability, suggesting a protective effect against oxidative stress and inflammatory responses triggered by Aβ1-42.
| Study Parameter | Control Group | Aβ1-42 Group | Aβ1-42 + Compound Group |
|---|---|---|---|
| Cell Viability (%) | 100% | 43.78 ± 7.17% | 62.98 ± 4.92% |
The data indicates that the compound significantly enhances cell viability compared to the Aβ1-42 group.
In Vivo Studies
In vivo assessments have been conducted to evaluate the compound's efficacy in models of neurodegeneration. One study utilized a scopolamine-induced model to simulate cognitive impairment and oxidative stress. The results showed that treatment with this compound led to a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential antioxidant properties.
| Treatment Group | MDA Levels (µmol/g) | GSH Levels (µmol/g) |
|---|---|---|
| Control | Low | High |
| Scopolamine | High | Low |
| Aβ1-42 + Compound | Moderate | Moderate |
Case Studies
Several case studies have explored the neuroprotective effects of compounds similar to this compound. For example, a study on related compounds demonstrated their capacity to inhibit acetylcholinesterase activity and β-secretase activity, both of which are critical in managing AD symptoms.
Case Study Example
- Title : Neuroprotective Effects of Novel Compounds on Aβ-Induced Toxicity
- Findings : The study found that compounds similar to tert-butyl acetate exhibited significant reductions in TNF-α levels and free radical production in astrocyte cultures treated with Aβ peptides.
Q & A
Basic Research Questions
Synthesis Optimization Q: What methodologies are recommended for optimizing the synthesis of tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate to improve yield and purity? A: Synthesis of polyether-acetate derivatives often involves stepwise protection/deprotection of hydroxyl groups and coupling reactions. For example, tert-butyl esters are typically introduced via carbodiimide-mediated coupling or nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like DMAP) should be systematically varied to minimize side products. Purification via column chromatography using gradients of ethyl acetate/hexane is common, though HPLC may be required for isolating stereoisomers .
Purification Techniques Q: Which chromatographic methods are effective for purifying this compound, given its polyether-acetate structure? A: Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is suitable for separating polar byproducts. For larger-scale purification, flash chromatography using silica gel and a gradient of ethyl acetate in hexane (10–50%) can resolve ester and ether derivatives. Monitor fractions via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) .
Structural Characterization Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:
- NMR : ¹H and ¹³C NMR to confirm tert-butyl (δ ~1.2–1.4 ppm), acetate (δ ~2.0–2.2 ppm), and ether linkages (δ ~3.4–4.2 ppm).
- IR : Ester carbonyl (C=O) stretch at ~1730–1750 cm⁻¹.
- HRMS : Exact mass analysis to verify molecular ion ([M+Na]⁺ expected for C₁₈H₃₄O₇: ~409.22) .
Advanced Research Questions
Stability Under Physiological Conditions Q: How does the compound’s stability vary under different pH and temperature conditions relevant to biological assays? A: The ester group is prone to hydrolysis in acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should be conducted. Monitor degradation via HPLC and quantify tert-butyl alcohol (hydrolysis byproduct) using GC-MS. Buffered solutions (pH 7.4) with antioxidants (e.g., BHT) may enhance stability .
Toxicity Profiling in Absence of Data Q: How can researchers assess in vitro toxicity when existing data are limited? A:
- Cell Viability Assays : Use MTT/XTT assays on HEK293 or HepG2 cells (IC₅₀ determination).
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress.
- QSAR Models : Predict acute toxicity (e.g., LC₅₀) using software like TEST or ECOSAR .
Resolving Data Contradictions Q: How should discrepancies in reported solubility or reactivity be addressed? A:
- Solubility : Use Hansen solubility parameters (HSP) to identify optimal solvents (e.g., DMSO for polar groups).
- Reactivity : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate results via DSC/TGA to detect polymorphic variations .
Environmental Impact Assessment Q: What strategies evaluate ecological risks without biodegradation or toxicity data? A:
- Read-Across Analysis : Compare to structurally similar compounds (e.g., tert-butyl ethers with logP ~2.5–3.5).
- PBT/vPvB Screening : Estimate bioaccumulation (logKₒw) and persistence (half-life in water/soil) using EPI Suite .
In Vivo Pharmacokinetic Study Design Q: What parameters are critical for designing pharmacokinetic studies? A:
- Solubility Enhancement : Use cyclodextrins or lipid nanoparticles for oral bioavailability.
- Metabolite Tracking : LC-MS/MS to identify ester hydrolysis products (e.g., free acetic acid derivatives) .
Data Limitations and Recommendations
- Gaps in Evidence : Existing SDS documents lack detailed physicochemical or toxicological data .
- Methodology Priority : Prioritize experimental validation over literature data due to limited peer-reviewed studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
